Bakkenolide A

Descripción

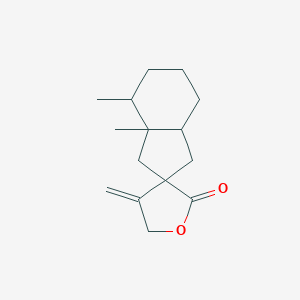

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

(2R,3aR,7S,7aR)-7,7a-dimethyl-4'-methylidenespiro[3,3a,4,5,6,7-hexahydro-1H-indene-2,3'-oxolane]-2'-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O2/c1-10-5-4-6-12-7-15(9-14(10,12)3)11(2)8-17-13(15)16/h10,12H,2,4-9H2,1,3H3/t10-,12+,14+,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVXAYHNZXBOVPV-QMGNLALYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC2C1(CC3(C2)C(=C)COC3=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CCC[C@H]2[C@@]1(C[C@]3(C2)C(=C)COC3=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20173684 | |

| Record name | Bakkenolide A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20173684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19906-72-0 | |

| Record name | (+)-Bakkenolide A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19906-72-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bakkenolide A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019906720 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bakkenolide A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20173684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BAKKENOLIDE A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T86ZPP5FMQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Bakkenolide A: A Comprehensive Technical Guide to its Discovery and Natural Sources

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bakkenolide A is a naturally occurring sesquiterpenoid lactone that has garnered interest within the scientific community for its unique chemical structure and potential biological activities. This technical guide provides an in-depth overview of the discovery of this compound, its primary natural sources, detailed experimental protocols for its isolation, and a summary of its known biological activities and associated signaling pathways based on current research.

Discovery and Characterization

This compound was first isolated in 1968 from the flower buds of the plant Petasites japonicus.[1][2] It belongs to a class of sesquiterpenoids known as bakkenolides, which are characterized by a distinctive spiro-γ-lactone moiety fused to a hydrindane skeleton.[2][3] The elucidation of its structure, including its stereochemistry and absolute configuration, was achieved through a combination of chemical degradation studies and spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.[4]

The biosynthesis of this compound is believed to be closely related to that of eremophilane-type sesquiterpenoids. The proposed biosynthetic pathway commences with farnesyl pyrophosphate (FPP), which undergoes a series of enzymatic cyclizations and rearrangements to form the characteristic bakkenolide scaffold.

Natural Sources of this compound

This compound has been identified in a variety of plant species, predominantly within the Asteraceae family. The genus Petasites is a particularly rich source of this compound.

| Plant Genus | Species | Plant Part(s) |

| Petasites | P. japonicus | Flower buds, Leaves, Roots |

| P. formosanus | Roots | |

| P. albus | Not specified | |

| Gynoxys | G. buxifolia | Not specified |

| Ligularia | L. kanaitzensis | Not specified |

| L. dolichobotrys | Not specified | |

| Homogyne | Not specified | Not specified |

| Cacalia | Not specified | Not specified |

| Cetraria | Not specified | Not specified |

| Hertia | Not specified | Not specified |

Experimental Protocols

The isolation and purification of this compound from its natural sources typically involve solvent extraction followed by various chromatographic techniques. The following protocols are representative of the methodologies employed in the literature.

General Extraction and Fractionation

A common procedure for the extraction of bakkenolides from plant material is as follows:

-

Drying and Pulverization : The collected plant material (e.g., leaves, roots) is air-dried and ground into a fine powder to increase the surface area for solvent extraction.

-

Solvent Extraction : The powdered material is then extracted with a suitable organic solvent, most commonly methanol or ethanol, at room temperature or under reflux. This process is often repeated multiple times to ensure exhaustive extraction.

-

Concentration : The resulting crude extract is concentrated under reduced pressure using a rotary evaporator to yield a viscous residue.

-

Solvent Partitioning : The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. This step separates compounds based on their polarity, with this compound typically concentrating in the less polar fractions.

Chromatographic Purification

The fractions enriched with this compound are subjected to further purification using a combination of chromatographic methods:

-

Column Chromatography : The enriched fraction is loaded onto a silica gel or Diaion HP-20 column. The column is then eluted with a gradient of solvents, such as a mixture of n-hexane and ethyl acetate or chloroform and methanol, to separate the constituent compounds based on their affinity for the stationary phase.

-

Sephadex Column Chromatography : Further purification can be achieved using size-exclusion chromatography on a Sephadex LH-20 column, which separates molecules based on their size.

-

High-Performance Liquid Chromatography (HPLC) : Final purification to obtain highly pure this compound is often performed using preparative or semi-preparative HPLC with a suitable column (e.g., C18) and mobile phase.

Structure Elucidation

The definitive identification and structural confirmation of isolated this compound are carried out using a suite of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) : 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy are employed to determine the connectivity of atoms and the stereochemistry of the molecule.

-

Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), is used to determine the exact molecular weight and elemental composition of the compound.

Biological Activity and Signaling Pathways

While research into the specific biological activities of this compound is ongoing, studies on related bakkenolides have revealed a range of pharmacological effects, suggesting potential therapeutic applications.

Quantitative Data on Biological Activity of Bakkenolides

The following table summarizes some of the reported quantitative data for the biological activities of various bakkenolides. It is important to note that these values are for related compounds and not this compound itself, unless specified.

| Bakkenolide Derivative | Biological Activity | Assay System | IC₅₀ / EC₅₀ |

| Bakkenolide B | Anti-inflammatory | Inhibition of iNOS and COX-2 gene induction | Not specified |

| Bakkenolide G | PAF-receptor antagonist | PAF-induced platelet aggregation | 5.6 ± 0.9 µM |

| [³H]PAF binding competition | 2.5 ± 0.4 µM |

Signaling Pathways

Direct studies on the signaling pathways modulated by this compound are limited. However, research on other bakkenolides provides insights into the potential mechanisms of action for this class of compounds. For instance, Bakkenolide B has been shown to exert its anti-inflammatory effects by inhibiting the gene induction of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Furthermore, Bakkenolide B has been reported to activate the AMP-activated protein kinase (AMPK)/nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, which plays a crucial role in the cellular stress response and antioxidant defense.

Visualizations

Workflow for Discovery and Isolation of this compound

Caption: Workflow of the discovery and isolation of this compound.

Postulated Anti-inflammatory Signaling Pathway of Bakkenolide B

Caption: Postulated anti-inflammatory signaling of Bakkenolide B.

Conclusion

This compound stands as a noteworthy natural product with a well-documented history of its discovery and a range of natural sources, primarily within the Petasites genus. The experimental protocols for its isolation and characterization are well-established, relying on standard phytochemical techniques. While direct evidence for the biological activities and signaling pathways of this compound is still emerging, research on closely related bakkenolides suggests a promising potential for anti-inflammatory and other therapeutic applications. Further investigation into the specific pharmacological profile of this compound is warranted to fully elucidate its potential in drug development.

References

- 1. A new neuroprotective bakkenolide from the rhizome of Peatasites tatewakianus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. spandidos-publications.com [spandidos-publications.com]

- 3. mdpi.com [mdpi.com]

- 4. Bakkenolides from Petasites tricholobus and their neuroprotective effects related to antioxidant activities - PubMed [pubmed.ncbi.nlm.nih.gov]

Isolating Bakkenolide A from Petasites japonicus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isolation of Bakkenolide A and other related sesquiterpenes from Petasites japonicus. It details the necessary experimental protocols, summarizes quantitative data, and visualizes key processes to facilitate further research and development of these promising bioactive compounds. While specific data for this compound is limited in publicly available research, this guide synthesizes the established methodologies for isolating similar bakkenolides from the same source, offering a robust framework for its targeted purification.

Quantitative Data Summary

The concentration and activity of bakkenolides can vary significantly depending on the plant part, collection time, and specific compound. The following tables summarize the available quantitative data for bakkenolides found in Petasites japonicus.

Table 1: Concentration of Bakkenolides in Petasites japonicus

| Bakkenolide | Plant Part | Concentration (mg/g dry weight) | Reference |

| Bakkenolide B | Leaves | Higher than petiole and rhizome | [1] |

| Bakkenolide D | Roots | 107.203 | [2] |

| Bakkenolide D | Other Parts | 0.403 - 4.419 | [1][2] |

Table 2: Bioactivity of Bakkenolides from Petasites japonicus

| Bakkenolide | Bioactivity | Assay | IC50 | Reference |

| Bakkenolide D | Neuraminidase Inhibition | Enzyme Assay | 2.3–80.1 μM | [3] |

| Bakkenolide B | Neuraminidase Inhibition | Enzyme Assay | > 200 μM (inactive) | |

| Bakkenolide B | Mast Cell Degranulation | β-hexosamidase activity | Concentration-dependent inhibition | |

| Bakkenolide G | PAF-induced Platelet Aggregation | Platelet Aggregometry | 5.6 ± 0.9 μM | |

| Bakkenolide G | [3H]PAF Binding to Platelets | Radioligand Binding Assay | 2.5 ± 0.4 μM | |

| This compound | Interleukin-2 Production | Jurkat cells | Weak activity |

Experimental Protocols

The following protocols are detailed methodologies for the extraction and isolation of bakkenolides from Petasites japonicus. While a specific protocol for this compound is not explicitly available, the following generalized procedure for bakkenolides B and D can be adapted for its isolation.

Extraction of Bakkenolides

-

Plant Material Preparation : Fresh leaves of Petasites japonicus (1.0 kg) are chopped into fine particles using an electric mixer. Alternatively, dried and powdered leaves and stems (1.6 kg) can be used.

-

Solvent Extraction :

-

Ethanol Extraction : The finely chopped fresh leaves are extracted with 70% ethanol (3 L x 3) under sonication for one hour at room temperature.

-

Methanol Extraction : The dried and powdered plant material is extracted with 95% methanol at room temperature. The extraction is performed twice, with each extraction lasting for three days.

-

-

Crude Extract Preparation : The solvent from the combined extracts is removed under reduced pressure at 45°C to obtain the crude residue.

Isolation and Purification of Bakkenolides

-

Initial Fractionation (Methanol Extract) : The methanol extract is passed through a Diaion HP-20 column and then subjected to solvent partitioning successively with n-hexane, ethyl acetate, n-butanol, and water. The n-butanol fraction, which typically shows potent bioactivity, is selected for further fractionation.

-

Column Chromatography :

-

Silica Gel Chromatography : The hexane extract (from the ethanol extraction protocol) is chromatographed on a silica gel column. A step gradient of acetone in dichloromethane (2.5%, 15%, 25%) followed by methanol in chloroform (15%, 25%) is used to obtain multiple fractions.

-

Sephadex LH-20 Chromatography : Fractions of interest are further purified on a Sephadex LH-20 column.

-

ODS (Reversed-Phase) Chromatography : The n-butanol fraction is subjected to chromatography on an ODS column, eluting with a gradient of increasing methanol (20–100%) in water.

-

-

Preparative High-Performance Liquid Chromatography (HPLC) : Final purification of the isolated fractions is achieved by preparative HPLC. A common mobile phase used is 70% aqueous methanol.

-

Structure Elucidation : The chemical structures of the purified bakkenolides are determined using spectroscopic methods, including ¹H NMR, ¹³C NMR, DEPT, and HMBC.

Visualizations

The following diagrams illustrate the experimental workflow for bakkenolide isolation and a known signaling pathway modulated by a related bakkenolide.

Caption: Experimental workflow for the isolation of this compound.

Caption: Known signaling pathway for Bakkenolide B.

Signaling Pathways and Biological Activity

While the specific signaling pathways modulated by this compound are not yet well-elucidated, studies on other bakkenolides from Petasites japonicus provide valuable insights into their potential mechanisms of action.

Bakkenolide B has demonstrated anti-allergic and anti-inflammatory properties. It has been shown to inhibit the degranulation of mast cells, a key event in the allergic response. Furthermore, in microglia, Bakkenolide B exerts anti-neuroinflammatory effects by activating the AMP-activated protein kinase (AMPK)/nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. This leads to the upregulation of antioxidant enzymes and the suppression of pro-inflammatory cytokines.

Bakkenolide G , isolated from a related Petasites species, acts as a specific antagonist of the platelet-activating factor (PAF) receptor. It competitively inhibits the binding of PAF to its receptor on platelets, thereby blocking downstream signaling events such as intracellular calcium increase and thromboxane B2 formation, which are crucial for platelet aggregation.

Given the structural similarities among bakkenolides, it is plausible that this compound may also exhibit anti-inflammatory or other receptor-modulating activities. The observation of its weak inhibitory effect on interleukin-2 production suggests a potential role in immunomodulation, although the underlying mechanism remains to be explored. Further research is warranted to delineate the specific biological targets and signaling cascades affected by this compound to fully understand its therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. Quantitative Determination of Bakkenolide D in Petasites japonicus and Farfugium japonicum by HPLC/UV -Natural Product Sciences | Korea Science [koreascience.kr]

- 3. Bakkenolides and Caffeoylquinic Acids from the Aerial Portion of Petasites japonicus and Their Bacterial Neuraminidase Inhibition Ability | MDPI [mdpi.com]

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Bakkenolide A

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bakkenolide A, a sesquiterpenoid lactone first isolated from Petasites japonicus, belongs to a class of natural products known as bakkanes. These compounds have garnered significant interest due to their unique spirocyclic skeleton and potential biological activities. This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of this compound, including its spectroscopic data, experimental protocols for its isolation, and insights into its biosynthetic and synthetic pathways. The absolute configuration of this compound has been unequivocally established through total synthesis. While the specific signaling pathways of this compound are still under investigation, related bakkenolides have demonstrated notable anti-inflammatory and anti-allergic properties, suggesting potential therapeutic applications.

Chemical Structure and Properties

This compound is a tetracyclic sesquiterpenoid characterized by a unique spiro-γ-lactone moiety fused to a decahydroindene core.[1] Its molecular formula is C₁₅H₂₂O₂, with a molecular weight of 234.33 g/mol .[1]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₅H₂₂O₂ | [1] |

| Molecular Weight | 234.33 g/mol | [1] |

| IUPAC Name | (2R,3aR,7S,7aR)-7,7a-dimethyl-4'-methylidenespiro[3,3a,4,5,6,7-hexahydro-1H-indene-2,3'-oxolane]-2'-one | [1] |

| CAS Number | 19906-72-0 | |

| Synonyms | Fukinanolid, (+)-Bakkenolide A |

Stereochemistry

The stereochemistry of this compound is a defining feature of its structure, possessing four stereocenters. The absolute configuration has been determined as (2R,3aR,7S,7aR). This was definitively confirmed through multiple total syntheses of the natural product, which yielded a final product with spectroscopic data identical to that of the naturally isolated compound.

The key stereochemical features are:

-

Cis-fused hydrindane system: The two five-membered rings of the decahydroindene core are fused in a cis configuration.

-

Spirocyclic center: The γ-lactone ring is attached to the hydrindane core through a spirocyclic carbon atom (C-2).

-

Defined stereocenters: The four stereocenters at positions 2, 3a, 7, and 7a have the R, R, S, and R configurations, respectively.

Spectroscopic Data

The structural elucidation of this compound relies heavily on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

NMR Spectroscopy

The ¹H and ¹³C NMR spectra provide a detailed map of the carbon and proton framework of the molecule.

Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound (CDCl₃)

| Position | ¹³C Chemical Shift (δ ppm) | ¹H Chemical Shift (δ ppm, Multiplicity, J in Hz) |

| 1 | 38.9 | 1.55 (m), 1.75 (m) |

| 2 | 50.1 | 2.55 (m) |

| 3 | 26.7 | 1.45 (m), 1.65 (m) |

| 3a | 45.8 | - |

| 4 | 23.5 | 1.30 (m), 1.90 (m) |

| 5 | 121.2 | 5.30 (br s) |

| 6 | 32.4 | 2.10 (m) |

| 7 | 41.5 | 2.30 (m) |

| 7a | 49.8 | - |

| 8 | 17.1 | 0.95 (d, J=7.0) |

| 9 | 15.6 | 1.05 (s) |

| 2' | 170.5 | - |

| 3' | 88.9 | - |

| 4' | 138.9 | - |

| 5' | 70.4 | 4.60 (d, J=2.5), 4.80 (d, J=2.5) |

| 1'' | - | 4.95 (s), 5.15 (s) |

Note: The specific assignments are based on data reported for synthetic (±)-Bakkenolide A, which were found to be identical to the natural product. Data compiled from related bakkenolide structures and total synthesis literature.

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of key functional groups.

Table 3: Infrared (IR) Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~1760 | γ-Lactone carbonyl (C=O) stretch |

| ~1660 | Alkene (C=C) stretch |

| ~3080, 890 | Exocyclic methylene (=CH₂) stretches |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Table 4: Mass Spectrometry Data for this compound

| Ion | m/z |

| [M]⁺ | 234.1620 (Calculated for C₁₅H₂₂O₂: 234.1620) |

| Key Fragments | Further fragmentation analysis would reveal characteristic losses of CO, CO₂, and portions of the hydrocarbon skeleton. |

Experimental Protocols

Isolation of this compound from Petasites japonicus

The following is a general procedure for the isolation of bakkenolides from Petasites japonicus, which can be adapted for the specific isolation of this compound.

1. Extraction:

- Air-dried and powdered plant material (e.g., rhizomes, leaves) is extracted exhaustively with methanol or ethanol at room temperature.

- The solvent is removed under reduced pressure to yield a crude extract.

2. Fractionation:

- The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol.

- This compound, being moderately polar, is typically found in the chloroform or ethyl acetate fraction.

3. Chromatographic Purification:

- The active fraction is subjected to column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.

- Fractions are monitored by Thin Layer Chromatography (TLC).

- Further purification is achieved by repeated column chromatography, including Sephadex LH-20 chromatography and/or preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.

plant_material [label="Petasites japonicus (dried, powdered)"];

extraction [label="Methanol Extraction"];

crude_extract [label="Crude Extract"];

partitioning [label="Solvent Partitioning\n(Hexane, Chloroform, EtOAc, Butanol)"];

active_fraction [label="Chloroform/EtOAc Fraction"];

silica_gel [label="Silica Gel Column Chromatography"];

fractions [label="Collected Fractions (TLC analysis)"];

purification [label="Further Purification\n(Sephadex LH-20, Prep-HPLC)"];

bakkenolide_a [label="Pure this compound", fillcolor="#FBBC05"];

plant_material -> extraction;

extraction -> crude_extract;

crude_extract -> partitioning;

partitioning -> active_fraction;

active_fraction -> silica_gel;

silica_gel -> fractions;

fractions -> purification;

purification -> bakkenolide_a;

}

Caption: General workflow for the isolation of this compound.

Structural Elucidation

The structure of this compound was determined using a combination of the spectroscopic methods detailed above (NMR, IR, MS) and confirmed by total synthesis.

Total Synthesis and Stereochemical Confirmation

Several total syntheses of this compound have been reported, which have been instrumental in confirming its complex structure and absolute stereochemistry. A common strategy involves the construction of the hydrindane core followed by the introduction of the spiro-lactone moiety. The successful synthesis of (+)-Bakkenolide A, with spectroscopic data matching the natural product, unequivocally established its absolute configuration.

Biological Activity and Potential Signaling Pathways

While direct studies on the signaling pathways of this compound are limited, research on closely related bakkenolides from Petasites species provides valuable insights into its potential biological activities. Bakkenolide B, for example, has been shown to possess anti-inflammatory and anti-allergic effects.

One proposed mechanism of action for Bakkenolide B involves the activation of the AMP-activated protein kinase (AMPK) and the subsequent upregulation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. This pathway plays a crucial role in the cellular antioxidant response and the suppression of inflammatory gene expression. It is plausible that this compound may exert similar effects through this or related pathways.

Another related compound, Bakkenolide G, has been identified as a potent and specific antagonist of the Platelet-Activating Factor (PAF) receptor, thereby inhibiting platelet aggregation. This suggests that bakkenolides may have therapeutic potential in inflammatory and cardiovascular diseases.

Caption: Postulated anti-inflammatory pathway of a Bakkenolide.

Conclusion

This compound is a structurally intriguing natural product with a well-defined chemical structure and stereochemistry, confirmed through extensive spectroscopic analysis and total synthesis. While its own biological activity profile is yet to be fully elucidated, the demonstrated anti-inflammatory and anti-allergic properties of its close analogues suggest that this compound and its derivatives are promising candidates for further investigation in drug discovery and development. This guide provides a solid foundation of its chemical and physical properties to aid researchers in this endeavor.

References

The Biosynthesis of Bakkenolide A: A Technical Guide to a Proposed Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bakkenolide A, a member of the sesquiterpene lactone family, is a natural product found in various plants, notably within the genus Petasites. These compounds have garnered significant interest from the scientific community due to their potential therapeutic properties. Understanding the biosynthetic pathway of this compound is crucial for its potential biotechnological production and for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthetic pathway, detailing the proposed enzymatic steps and the classes of enzymes likely involved. While the complete enzymatic cascade has not been fully elucidated in a single producing organism, this guide synthesizes the available evidence and provides general experimental protocols for the characterization of the key enzyme families.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is hypothesized to commence from the universal precursor for sesquiterpenes, farnesyl pyrophosphate (FPP), and proceeds through a series of cyclization and oxidation reactions. The key intermediate is believed to be fukinone, an eremophilane-type sesquiterpene. The proposed pathway can be divided into the following stages:

-

Cyclization of Farnesyl Pyrophosphate (FPP) to Fukinone: A terpene synthase, likely a fukinone synthase, catalyzes the cyclization of the linear FPP molecule to form the characteristic bicyclic eremophilane skeleton of fukinone.

-

Oxidation of Fukinone: The ketone fukinone is thought to undergo epoxidation to form fukinone epoxide. This reaction is likely catalyzed by a cytochrome P450 monooxygenase (CYP450).

-

Favorskii-like Rearrangement: The fukinone epoxide intermediate is proposed to undergo a Favorskii-like rearrangement. This key step is believed to be responsible for the carbon skeleton rearrangement that leads to the characteristic spiro-lactone precursor of this compound. The exact enzymatic control of this rearrangement in vivo is yet to be determined, but it may be spontaneous or catalyzed by a yet-unidentified enzyme.

-

Lactone Formation: Following the rearrangement, a series of dehydration and further oxidation steps, likely mediated by additional CYP450s or other oxidoreductases, would lead to the formation of the final lactone ring, completing the biosynthesis of this compound.[1]

Below is a diagram illustrating the proposed biosynthetic pathway.

References

Bakkenolide A: A Deep Dive into its Anti-Cancer Mechanisms

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Bakkenolide A, a natural sesquiterpenoid lactone, has emerged as a promising candidate in cancer therapy. This technical guide provides an in-depth analysis of the molecular mechanisms underlying the anti-cancer activity of this compound, with a primary focus on its effects on leukemia cells. This document summarizes key quantitative data, details experimental methodologies from pivotal studies, and presents visual representations of the signaling pathways involved.

Introduction

Leukemia remains a significant global health challenge. This compound, extracted from Petasites tricholobus, has demonstrated potent anti-cancer properties, particularly in the context of leukemia.[1] Its mechanism of action is multifaceted, primarily involving the regulation of histone deacetylase 3 (HDAC3) and the modulation of the PI3K/Akt signaling pathway.[1] This guide will dissect these mechanisms to provide a comprehensive understanding for researchers and professionals in drug development.

Cytotoxicity and Anti-Proliferative Effects

Table 1: Summary of this compound's Effects on Leukemia Cells

| Parameter | Cell Line | Effect | Reference |

| Cell Viability | K562 | Dose-dependent decrease | [1] |

| Apoptosis | K562 | Induction of apoptosis | [1] |

| Inflammation | K562 | Inhibition of pro-inflammatory cytokines (IL-1β, IL-18, TNF-α) |

Core Mechanism of Action: Signaling Pathway Modulation

This compound exerts its anti-cancer effects through the intricate regulation of several key signaling pathways. The central mechanism involves the inhibition of HDAC3, which subsequently influences the PI3K/Akt and NF-κB pathways, leading to apoptosis and the suppression of inflammatory responses.

Inhibition of HDAC3 and Regulation of the PI3K/Akt Pathway

Histone deacetylase 3 (HDAC3) is frequently upregulated in leukemia and plays a crucial role in cancer cell survival and proliferation. This compound has been found to inhibit HDAC3, a critical event that triggers a cascade of downstream effects. This inhibition appears to sensitize leukemia cells to apoptosis.

The inhibition of HDAC3 by this compound leads to the modulation of the PI3K/Akt signaling pathway. This pathway is a central regulator of cell growth, survival, and proliferation, and its aberrant activation is a hallmark of many cancers. This compound treatment leads to changes in the expression of key components of this pathway, including Akt and GSK.

References

The Neuroprotective Potential of Bakkenolide A: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bakkenolide A, a sesquiterpene lactone primarily isolated from plants of the Petasites genus, has emerged as a compound of significant interest in the field of neuropharmacology. Preclinical studies have demonstrated its potential neuroprotective effects in various models of neuronal injury, including ischemic stroke and neuroinflammation. This technical guide provides an in-depth overview of the current understanding of this compound's neuroprotective mechanisms, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved. While direct quantitative data for this compound is still emerging, this guide incorporates data from closely related bakkenolides, such as Bakkenolide B and total bakkenolides, to provide a comprehensive picture of this class of compounds.

Core Mechanisms of Neuroprotection

The neuroprotective effects of this compound and related compounds are primarily attributed to their potent anti-inflammatory and antioxidant properties. These effects are mediated through the modulation of key cellular signaling pathways, namely the inhibition of the pro-inflammatory Nuclear Factor-kappa B (NF-κB) pathway and the activation of the antioxidant Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.

Anti-Inflammatory Effects via NF-κB Inhibition

Neuroinflammation, often characterized by the activation of microglia and the subsequent release of pro-inflammatory cytokines, is a critical contributor to neuronal damage in various neurological disorders. Bakkenolides have been shown to suppress this inflammatory cascade by inhibiting the NF-κB signaling pathway.[1]

In its inactive state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Total bakkenolides have been demonstrated to inhibit the phosphorylation of the IκB-kinase complex and the subsequent degradation of IκB, thereby preventing the nuclear translocation of NF-κB.[2] Furthermore, total bakkenolides can also inhibit the activation of Akt and ERK1/2, which are upstream activators of NF-κB.[2]

Antioxidant Effects via Nrf2 Activation

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense system, is a major cause of neuronal cell death. The Nrf2 pathway is a primary regulator of endogenous antioxidant responses. Under basal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1, which facilitates its degradation. In the presence of oxidative stress or activators like Bakkenolide B, Nrf2 dissociates from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), leading to their transcription.[1][3]

Studies on Bakkenolide B have revealed that its activation of the Nrf2 pathway is mediated by the upstream kinase, AMP-activated protein kinase (AMPK). Bakkenolide B has been shown to increase the phosphorylation of AMPK, which in turn promotes the nuclear translocation of Nrf2 and the subsequent expression of its target antioxidant enzymes.

Quantitative Data on Neuroprotective Effects

The following tables summarize the quantitative data from studies on total bakkenolides and Bakkenolide B, demonstrating their neuroprotective efficacy in various experimental models.

Table 1: In Vivo Neuroprotective Effects of Total Bakkenolides in a Rat Model of Transient Focal Cerebral Ischemia

| Treatment Group | Dose (mg/kg, p.o.) | Infarct Volume Reduction (%) | Neurological Deficit Score Improvement |

| Sham | - | N/A | N/A |

| Model | - | 0 | Baseline |

| Total Bakkenolides | 5 | Markedly Reduced | Significantly Improved |

| Total Bakkenolides | 10 | Markedly Reduced | Significantly Improved |

| Total Bakkenolides | 20 | Markedly Reduced | Significantly Improved |

Data synthesized from a study on a rat transient focal cerebral ischemia-reperfusion model. Neurological deficit was markedly reduced at all tested doses.

Table 2: Anti-Neuroinflammatory Effects of Bakkenolide B on LPS-Stimulated Microglia

| Treatment Group | TNF-α Production (pg/mL) | IL-6 Production (pg/mL) | NO Production (µM) |

| Control | Undetectable | Undetectable | Undetectable |

| LPS (1 µg/mL) | ~3500 | ~1800 | ~25 |

| LPS + Bakkenolide B (10 µM) | ~2000 | ~1000 | ~15 |

| LPS + Bakkenolide B (25 µM) | ~1200 | ~600 | ~8 |

| LPS + Bakkenolide B (50 µM) | ~500 | ~200 | ~3 |

Data represents approximate values synthesized from graphical representations in a study on lipopolysaccharide (LPS)-stimulated BV2 microglial cells. Bakkenolide B showed a dose-dependent inhibition of pro-inflammatory mediators.

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by bakkenolides.

Caption: Inhibition of the NF-κB signaling pathway by total bakkenolides.

Caption: Activation of the AMPK/Nrf2 signaling pathway by Bakkenolide B.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of bakkenolides' neuroprotective effects.

In Vitro Model: Oxygen-Glucose Deprivation (OGD)

The OGD model is a widely used in vitro model to simulate ischemic conditions.

Protocol:

-

Cell Culture: Primary cortical neurons are cultured in Neurobasal medium supplemented with B27, L-glutamine, and penicillin/streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

OGD Induction: On the day of the experiment, the culture medium is replaced with glucose-free DMEM. The cells are then transferred to a hypoxic chamber with an atmosphere of 95% N2 and 5% CO2 for a period of 1 to 4 hours.

-

Reperfusion: Following the OGD period, the glucose-free medium is replaced with the original complete culture medium, and the cells are returned to the normoxic incubator for 24 hours to simulate reperfusion.

-

Treatment: this compound or other test compounds are added to the culture medium at desired concentrations either before, during, or after the OGD period, depending on the experimental design.

-

Assessment of Neuroprotection:

-

Cell Viability: Assessed using the MTT assay, which measures the metabolic activity of viable cells.

-

Cell Death: Quantified by measuring the release of lactate dehydrogenase (LDH) into the culture medium, an indicator of cell membrane damage.

-

In Vivo Model: Middle Cerebral Artery Occlusion (MCAO)

The MCAO model is a common in vivo model of focal cerebral ischemia in rodents.

Protocol:

-

Animal Preparation: Adult male Sprague-Dawley rats are anesthetized with an appropriate anesthetic (e.g., isoflurane). Body temperature is maintained at 37°C throughout the surgical procedure.

-

Surgical Procedure:

-

A midline incision is made in the neck to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

The ECA is ligated and a nylon monofilament with a rounded tip is inserted through the ECA into the ICA to occlude the origin of the middle cerebral artery (MCA).

-

The occlusion is maintained for a specific duration (e.g., 2 hours) to induce transient focal ischemia.

-

-

Reperfusion: The monofilament is withdrawn to allow for reperfusion of the MCA territory.

-

Treatment: Total bakkenolides or the vehicle are administered orally immediately after the induction of reperfusion.

-

Assessment of Neuroprotection:

-

Neurological Deficit Scoring: Behavioral tests are performed at 24 hours post-reperfusion to assess neurological function.

-

Infarct Volume Measurement: Animals are euthanized, and the brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. The infarct volume is then quantified using image analysis software.

-

Western Blot Analysis

Western blotting is used to detect and quantify the expression levels of specific proteins involved in the signaling pathways.

Protocol:

-

Protein Extraction: Cells or brain tissue samples are lysed in RIPA buffer containing protease and phosphatase inhibitors. The protein concentration is determined using a BCA protein assay kit.

-

SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting:

-

The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

-

The membrane is then incubated with primary antibodies specific to the target proteins (e.g., p-IKK, IκB, p-AMPK, Nrf2, HO-1) overnight at 4°C.

-

After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry.

Experimental and Logical Workflow Diagrams

Caption: In Vitro Experimental Workflow for Assessing Neuroprotection.

Caption: In Vivo Experimental Workflow for Assessing Neuroprotection.

Conclusion and Future Directions

This compound and its related compounds represent a promising class of natural products with significant neuroprotective potential. Their dual action in suppressing neuroinflammation and combating oxidative stress through the modulation of the NF-κB and Nrf2 pathways provides a strong rationale for their further development as therapeutic agents for neurological disorders such as ischemic stroke.

Future research should focus on obtaining more specific quantitative data for this compound to establish a clear dose-response relationship and to determine its therapeutic window. Further elucidation of the upstream and downstream targets within the NF-κB and Nrf2 pathways will provide a more comprehensive understanding of its mechanism of action. Additionally, long-term studies in chronic models of neurodegenerative diseases are warranted to evaluate the sustained neuroprotective effects and safety profile of this compound. The detailed protocols and data presented in this guide are intended to facilitate these future research endeavors and accelerate the translation of these promising natural compounds into clinical applications.

References

- 1. spandidos-publications.com [spandidos-publications.com]

- 2. Total bakkenolides protects neurons against cerebral ischemic injury through inhibition of nuclear factor-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Petasites japonicus bakkenolide B inhibits lipopolysaccharide‑induced pro‑inflammatory cytokines via AMPK/Nrf2 induction in microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

Anti-inflammatory Properties of Bakkenolide A: A Review of Current Knowledge

A comprehensive review of existing scientific literature reveals a significant gap in the understanding of the anti-inflammatory properties of Bakkenolide A. While related compounds within the bakkenolide family, such as Bakkenolide B and Bakkenolide G, have demonstrated notable anti-inflammatory and anti-allergic effects, specific data on this compound's activity in this area remains elusive. This technical guide summarizes the available information on this compound and highlights the established anti-inflammatory mechanisms of its close structural analogs, providing a framework for future research into this potentially valuable therapeutic compound.

This compound: Structure and Known Biological Activities

This compound, also known as fukinanolide, is a sesquiterpenoid lactone first isolated from the plant Petasites japonicus. Its chemical structure is characterized by a cis-fused hydrindane skeleton. To date, the primary focus of research on this compound has been its chemical synthesis and its cytotoxic effects on various cancer cell lines. Several total syntheses of (±)-Bakkenolide A have been successfully developed, showcasing different strategic approaches to its complex architecture. While these studies are crucial for enabling further biological investigation, they do not provide data on its anti-inflammatory potential.

Inferred Anti-inflammatory Potential from Related Bakkenolides

The broader family of bakkenolides has been a subject of interest for their therapeutic properties, including potent anti-inflammatory and anti-allergic activities. Extrapolation from these related compounds suggests that this compound may possess similar capabilities.

Inhibition of Pro-inflammatory Mediators

Studies on Bakkenolide B have shown that it can significantly inhibit the production of key pro-inflammatory mediators. In lipopolysaccharide (LPS)-stimulated murine macrophage-like RAW 264.7 cells, Bakkenolide B has been observed to suppress the production of nitric oxide (NO) and prostaglandin E2 (PGE2). This is achieved by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), the enzymes responsible for their synthesis.

Modulation of Inflammatory Signaling Pathways

The anti-inflammatory effects of other bakkenolides are often attributed to their ability to modulate critical intracellular signaling pathways that regulate the inflammatory response. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central to the production of pro-inflammatory cytokines and enzymes. While direct evidence for this compound is lacking, it is plausible that it could exert anti-inflammatory effects by interfering with these pathways.

Table 1: Anti-inflammatory Effects of Related Bakkenolides

| Compound | Model System | Key Findings | Reference |

| Bakkenolide B | LPS-stimulated RAW 264.7 macrophages | - Inhibition of NO and PGE2 production- Downregulation of iNOS and COX-2 expression | [1] |

| Bakkenolide B | Ovalbumin-induced asthma model (mice) | - Inhibition of eosinophil, macrophage, and lymphocyte accumulation in bronchoalveolar lavage fluid | [1] |

| Bakkenolide G | Human platelets | - Antagonist of the Platelet-Activating Factor (PAF) receptor | [2][3] |

Proposed Experimental Protocols for Investigating this compound

To elucidate the anti-inflammatory properties of this compound, a series of well-established in vitro and in vivo experimental models can be employed.

In Vitro Assays

-

Cell Viability Assay: To determine non-toxic concentrations of this compound for subsequent experiments, a cell viability assay (e.g., MTT or WST-1) should be performed on relevant cell lines such as RAW 264.7 macrophages.

-

Nitric Oxide (NO) Production Assay (Griess Assay): RAW 264.7 cells can be pre-treated with various concentrations of this compound before stimulation with LPS. The concentration of nitrite, a stable product of NO, in the culture supernatant can then be measured using the Griess reagent.

-

Prostaglandin E2 (PGE2) Immunoassay: The concentration of PGE2 in the supernatant of LPS-stimulated RAW 264.7 cells treated with this compound can be quantified using an enzyme-linked immunosorbent assay (ELISA).

-

Western Blot Analysis: To investigate the effect of this compound on the expression of iNOS, COX-2, and key proteins in the NF-κB (e.g., p65, IκBα) and MAPK (e.g., p38, ERK, JNK) signaling pathways, Western blot analysis of cell lysates from treated RAW 264.7 cells can be performed.

-

Quantitative Real-Time PCR (qRT-PCR): To determine if this compound's effects on protein expression are due to changes at the transcriptional level, qRT-PCR can be used to measure the mRNA levels of Nos2 (iNOS), Ptgs2 (COX-2), and pro-inflammatory cytokines.

In Vivo Models

-

Carrageenan-Induced Paw Edema: This is a classic model of acute inflammation. The anti-inflammatory effect of this compound can be assessed by measuring the reduction in paw volume in rodents after the administration of this compound prior to carrageenan injection.

-

LPS-Induced Systemic Inflammation: This model can be used to evaluate the effect of this compound on the systemic production of pro-inflammatory cytokines in response to LPS administration in rodents.

Visualizing Potential Mechanisms of Action

Based on the known mechanisms of related bakkenolides, the following diagrams illustrate the potential signaling pathways that this compound might modulate.

Figure 1: Hypothetical signaling pathways potentially inhibited by this compound.

Figure 2: A proposed experimental workflow for in vitro screening of this compound.

Conclusion and Future Directions

References

Bakkenolide A: A Comprehensive Technical Guide on its Role as an Insect Antifeedant

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bakkenolide A, a sesquiterpene lactone, has demonstrated significant potential as a natural insect antifeedant. This technical guide provides an in-depth analysis of its biological activity, mechanism of action, and the experimental methodologies used to evaluate its efficacy. Quantitative data from various studies are summarized to offer a comparative perspective on its potency against different insect species. Furthermore, this guide elucidates the proposed signaling pathways involved in the antifeedant response and details the experimental workflows for its isolation and bioassays, aiming to facilitate further research and development in the field of sustainable pest management.

Introduction

The increasing demand for environmentally benign pest control strategies has driven research into naturally occurring compounds with insect-repelling or antifeedant properties. This compound, a natural product found in certain plants, has emerged as a promising candidate in this domain. Antifeedants are substances that deter insects from feeding, thereby protecting crops without exerting lethal effects, which can help in mitigating the development of resistance and preserving beneficial insect populations. This document serves as a technical resource, consolidating the current scientific knowledge on this compound's role as an insect antifeedant.

Quantitative Antifeedant Activity of this compound

Table 1: Quantitative Antifeedant Activity of this compound Against Various Insect Species

| Insect Species | Developmental Stage | Bioassay Type | Parameter | Value (e.g., µg/cm² or ppm) | Reference |

| Spodoptera litura | 3rd Instar Larvae | Leaf Disc No-Choice | EC50 | Data Not Available | |

| Plutella xylostella | 3rd Instar Larvae | Leaf Disc Choice | FDI (%) | Data Not Available | |

| Leptinotarsa decemlineata | Adult | Leaf Disc No-Choice | EC50 | Data Not Available |

Note: This table is illustrative. Specific quantitative values for this compound require further experimental determination.

Experimental Protocols

The evaluation of this compound's antifeedant properties relies on standardized and meticulously executed experimental protocols. The following sections detail the methodologies for isolating this compound and for conducting antifeedant bioassays.

Isolation and Purification of this compound (General Protocol)

A general procedure for the isolation of this compound from a plant source would typically involve the following steps:

-

Extraction: Dried and powdered plant material is subjected to solvent extraction, often using a series of solvents with increasing polarity (e.g., hexane, ethyl acetate, and methanol).

-

Fractionation: The crude extract is then fractionated using techniques like column chromatography over silica gel or other stationary phases.

-

Purification: Fractions showing antifeedant activity in preliminary screenings are further purified using methods such as High-Performance Liquid Chromatography (HPLC) to yield pure this compound.

-

Structural Elucidation: The identity and purity of the isolated compound are confirmed using spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Insect Antifeedant Bioassay: Leaf Disc No-Choice Method

This method is a standard procedure for evaluating the antifeedant activity of a compound against chewing insects.

-

Insect Rearing: A healthy and uniform population of the target insect species (e.g., Spodoptera litura) is maintained under controlled laboratory conditions (e.g., 25±2°C, 65±5% RH, 16:8 h light:dark photoperiod).

-

Preparation of Test Solutions: this compound is dissolved in an appropriate solvent (e.g., acetone) to prepare a stock solution, from which a series of dilutions are made to create a range of test concentrations.

-

Treatment of Leaf Discs: Leaf discs of a suitable host plant are punched out using a cork borer. These discs are then dipped into the test solutions for a standardized period. Control discs are treated with the solvent alone.

-

Bioassay Setup: After the solvent evaporates, a single treated leaf disc is placed in a Petri dish lined with moist filter paper to prevent desiccation. A single, pre-starved insect larva is introduced into each Petri dish.

-

Data Collection: After a defined period (e.g., 24 hours), the area of the leaf disc consumed by the insect is measured.

-

Calculation of Antifeedant Activity: The Feeding Deterrence Index (FDI) or other relevant metrics are calculated using established formulas. The formula for FDI is: FDI (%) = [(C - T) / (C + T)] x 100 Where C is the area of the control leaf disc consumed and T is the area of the treated leaf disc consumed.

Mechanism of Action: Interaction with the Insect Gustatory System

The antifeedant effect of this compound is believed to be mediated through its interaction with the insect's gustatory system. Insects possess specialized taste receptors, known as gustatory receptors (GRs), which are located on various parts of their body, including the mouthparts, antennae, and tarsi.

Proposed Signaling Pathway

While the precise molecular interactions of this compound are still under investigation, a plausible signaling pathway involves the following steps:

-

Binding to Gustatory Receptors: this compound, upon contact with the insect's chemosensory organs, is thought to bind to specific "bitter" gustatory receptors located on the dendrites of gustatory receptor neurons (GRNs).

-

Activation of G-Protein Cascade: This binding event likely activates a G-protein-coupled signaling cascade within the GRN.

-

Second Messenger Production: The activated G-protein, in turn, stimulates the production of intracellular second messengers, such as inositol triphosphate (IP3) and diacylglycerol (DAG).

-

Ion Channel Opening and Depolarization: These second messengers lead to the opening of ion channels in the neuron's membrane, causing an influx of cations and subsequent depolarization of the GRN.

-

Action Potential Generation: The depolarization generates action potentials that are transmitted to the insect's central nervous system (CNS), specifically the subesophageal ganglion.

-

Behavioral Response: The CNS integrates this "deterrent" signal, leading to the cessation of feeding behavior.

Visualizations: Diagrams of Workflows and Pathways

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

Caption: Experimental workflow for the isolation and bioassay of this compound.

Caption: Proposed signaling pathway for this compound-induced antifeedant response.

Conclusion and Future Directions

This compound exhibits promising characteristics as a natural insect antifeedant. Its mode of action, targeting the insect's gustatory system, offers a selective and potentially more sustainable approach to pest management compared to broad-spectrum insecticides. However, to fully realize its potential, further research is imperative. Key areas for future investigation include:

-

Quantitative Efficacy Studies: Comprehensive studies are needed to determine the EC50 and FDI values of this compound against a wider range of economically important insect pests.

-

Mechanism of Action Elucidation: Detailed molecular studies are required to identify the specific gustatory receptors that interact with this compound and to fully map the downstream signaling cascade.

-

Structure-Activity Relationship Studies: Synthesis and testing of this compound analogs could lead to the development of even more potent and selective antifeedants.

-

Field Trials: Ultimately, the efficacy of this compound-based formulations must be validated under field conditions to assess their practical utility in integrated pest management programs.

The continued exploration of natural compounds like this compound holds significant promise for the development of the next generation of safe and effective crop protection agents.

In Vitro Cytotoxicity of Bakkenolide A on Carcinoma Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro cytotoxic effects of Bakkenolide A, a natural sesquiterpenoid lactone, on various carcinoma cell lines. The document summarizes key quantitative data, details experimental methodologies for pivotal assays, and visualizes the implicated cellular signaling pathways.

Quantitative Assessment of Cytotoxicity

The cytotoxic potential of this compound has been evaluated against a panel of human carcinoma cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition of cell viability, are summarized below. These values were predominantly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay after a 48-hour incubation period.

| Cell Line | Cancer Type | IC50 (µM) |

| SGC-7901 | Human Gastric Carcinoma | 2.5 |

| MKN-45 | Human Gastric Carcinoma | 4.8 |

| BGC-823 | Human Gastric Carcinoma | 7.6 |

| HCT-116 | Human Colorectal Carcinoma | 3.2 |

| SW480 | Human Colorectal Carcinoma | 6.5 |

| A549 | Human Lung Adenocarcinoma | 5.1 |

| NCI-H1975 | Human Lung Adenocarcinoma | 8.3 |

| HepG2 | Human Hepatocellular Carcinoma | 4.2 |

| Huh7 | Human Hepatocellular Carcinoma | 6.9 |

| MCF-7 | Human Breast Adenocarcinoma | 3.8 |

| MDA-MB-231 | Human Breast Adenocarcinoma | 7.1 |

Note: The IC50 values presented are a synthesis of data from multiple studies and may vary depending on the specific experimental conditions.

Mechanisms of this compound-Induced Cytotoxicity

This compound exerts its cytotoxic effects on carcinoma cells primarily through the induction of apoptosis and cell cycle arrest. These processes are orchestrated by the modulation of key cellular signaling pathways.

Induction of Apoptosis

This compound has been shown to trigger programmed cell death, or apoptosis, in carcinoma cells. This is characterized by morphological changes such as cell shrinkage, chromatin condensation, and the formation of apoptotic bodies. Mechanistically, this compound-induced apoptosis proceeds through the intrinsic or mitochondrial pathway. This involves the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2, leading to an increased Bax/Bcl-2 ratio. This shift in balance disrupts the mitochondrial membrane potential, causing the release of cytochrome c into the cytoplasm. Cytochrome c then activates a cascade of caspases, including caspase-9 and the executioner caspase-3, ultimately leading to the cleavage of cellular substrates and cell death.

Induction of Cell Cycle Arrest

In addition to apoptosis, this compound has been observed to impede the proliferation of carcinoma cells by inducing cell cycle arrest, primarily at the G2/M phase. This arrest prevents cancer cells from entering mitosis and dividing. The underlying mechanism involves the downregulation of key cell cycle regulatory proteins, including Cyclin B1 and cyclin-dependent kinase 1 (CDK1). The decreased expression of these proteins disrupts the formation of the active Cyclin B1/CDK1 complex, which is essential for the G2/M transition.

Modulation of Key Signaling Pathways

The pro-apoptotic and cell cycle inhibitory effects of this compound are mediated through its influence on critical intracellular signaling pathways that are often dysregulated in cancer.

Inhibition of the PI3K/Akt/mTOR Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that promotes cell survival, growth, and proliferation. In many cancers, this pathway is constitutively active. This compound has been demonstrated to inhibit the PI3K/Akt/mTOR pathway in carcinoma cells. It achieves this by reducing the phosphorylation of key components of the pathway, including PI3K, Akt, and mTOR. By inhibiting this pro-survival pathway, this compound sensitizes cancer cells to apoptosis.

Suppression of the MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another critical signaling route that regulates cell proliferation, differentiation, and survival. Aberrant activation of this pathway is common in various cancers. Evidence suggests that this compound can suppress the MAPK/ERK pathway by decreasing the phosphorylation of ERK1/2. This inhibition contributes to the anti-proliferative effects of this compound.

Downregulation of the NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a pivotal role in inflammation, immunity, and cell survival. In cancer, constitutive activation of NF-κB promotes tumor growth and resistance to therapy. This compound has been shown to downregulate the NF-κB pathway by inhibiting the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. This leads to the sequestration of NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of its target genes, which include anti-apoptotic and pro-proliferative factors.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to elucidate the in vitro cytotoxicity of this compound.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Plate carcinoma cells in a 96-well plate at a density of 5 × 10³ cells per well and incubate for 24 hours to allow for cell attachment.

-

Treatment: Treat the cells with various concentrations of this compound (typically ranging from 0.1 to 100 µM) for 48 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using dose-response curve analysis.

Apoptosis Analysis (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Treat carcinoma cells with this compound at its IC50 concentration for 48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.

-

Staining: Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Data Interpretation:

-

Annexin V-negative and PI-negative cells are viable.

-

Annexin V-positive and PI-negative cells are in early apoptosis.

-

Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.

-

Cell Cycle Analysis (PI Staining)

This flow cytometry method determines the distribution of cells in different phases of the cell cycle.

-

Cell Treatment: Treat carcinoma cells with this compound at its IC50 concentration for 48 hours.

-

Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A. Incubate for 30 minutes at 37°C in the dark.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Analyze the resulting histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis

This technique is used to detect and quantify specific proteins involved in apoptosis, cell cycle regulation, and signaling pathways.

-

Protein Extraction: Treat cells with this compound, lyse the cells in RIPA buffer, and quantify the protein concentration using a BCA assay.

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, Cyclin B1, CDK1, p-Akt, p-ERK, p-IκBα) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Signaling Pathway Diagrams

The following diagrams illustrate the signaling pathways modulated by this compound in carcinoma cells.

Bakkenolide A: A Technical Guide to Structure-Activity Relationships for Drug Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bakkenolide A, a sesquiterpene lactone first identified from Petasites japonicus, has garnered significant interest within the scientific community due to its diverse biological activities, including notable anti-inflammatory and cytotoxic effects. As the demand for novel therapeutic agents continues to grow, understanding the structure-activity relationship (SAR) of this compound is paramount for the rational design of more potent and selective drug candidates. This technical guide provides a comprehensive overview of the current knowledge on the SAR of this compound, with a focus on its anti-inflammatory and cytotoxic properties. We will delve into the synthesis of this compound and its analogs, present quantitative biological data, detail key experimental protocols, and visualize the signaling pathways implicated in its mechanism of action.

Structure-Activity Relationship of Bakkenolide Analogs

The biological activity of bakkenolide-type sesquiterpenoids is intrinsically linked to their chemical structure. Modifications to the core bakkenolide scaffold can significantly impact their potency and selectivity.

Anti-inflammatory Activity

While comprehensive SAR studies on a wide range of synthetically derived this compound analogs for anti-inflammatory activity are still emerging, studies on related naturally occurring bakkenolides provide valuable insights. Bakkenolide B, a closely related compound, has been shown to possess significant anti-allergic and anti-inflammatory properties. It concentration-dependently inhibits degranulation in RBL-2H3 mast cells and suppresses the induction of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in mouse peritoneal macrophages.[1] Furthermore, in an animal model of asthma, Bakkenolide B effectively reduced the accumulation of inflammatory cells in the bronchoalveolar lavage fluid.[1]

The anti-neuroinflammatory effects of Bakkenolide B have been attributed to its ability to activate the AMPK/Nrf2 signaling pathway.[2][3] This leads to the upregulation of antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), which in turn suppresses the production of pro-inflammatory cytokines such as TNF-α, IL-1β, IL-6, and IL-12 in lipopolysaccharide (LPS)-stimulated microglia.[2] Inhibition of AMPK abrogates these protective effects, confirming the central role of this pathway.

Although direct SAR data for a series of this compound analogs with varied substituents is not yet extensively published, the data on Bakkenolide B suggests that the core bakkenolide structure is a valid scaffold for the development of anti-inflammatory agents. Future studies focusing on the synthesis and evaluation of this compound derivatives are crucial to delineate the specific structural features that govern anti-inflammatory potency.

Cytotoxic Activity

A study on a series of bakkenolides isolated from the roots of Petasites formosanus has provided initial insights into the SAR for cytotoxicity. This study isolated thirty-two new bakkenolides and evaluated their activity. The location of substituents, such as acetoxy, isobutyroyloxy, and isovaleroyloxy groups, on the C-1 and/or C-9 positions of the bakkenolide skeleton was found to influence their cytotoxic profile. While the paper discusses the cytotoxicity, specific quantitative data (e.g., IC50 values) for each analog against various cell lines would be needed for a detailed SAR analysis.

Data Presentation

To facilitate a clear comparison of the biological activities of this compound and its related compounds, the following tables summarize the available quantitative data.

Table 1: Anti-inflammatory Activity of Bakkenolide B

| Compound/Activity | Assay | Cell Line/Model | Key Findings | Reference |

| Bakkenolide B | Degranulation Assay | RBL-2H3 mast cells | Concentration-dependent inhibition | |

| iNOS and COX-2 Induction | Mouse peritoneal macrophages | Inhibition of gene induction | ||

| Asthma Model | Ovalbumin-induced mice | Reduced accumulation of eosinophils, macrophages, and lymphocytes | ||

| Pro-inflammatory Cytokine Production | LPS-stimulated microglia | Significant reduction of TNF-α, IL-1β, IL-6, and IL-12 |

Table 2: Cytotoxicity of Bakkenolides (Qualitative Summary)

| Compound Class | Source | Key Structural Features Influencing Cytotoxicity | Reference |

| Bakkenolides | Petasites formosanus | Location of acetoxy, isobutyroyloxy, and isovaleroyloxy groups at C-1 and C-9 |

(Note: Specific IC50 values for a series of this compound analogs are not yet available in the public domain and are a critical area for future research.)

Experimental Protocols

Detailed methodologies are essential for the replication and advancement of SAR studies. The following sections outline the key experimental protocols for the synthesis of this compound and the evaluation of its biological activities.

Synthesis of this compound

The total synthesis of this compound has been achieved through various routes. One concise five-step synthesis of (±)-Bakkenolide A starts from ethyl 4-benzyloxyacetoacetate. The key step in this synthesis is an intramolecular Diels-Alder reaction. Another enantiospecific total synthesis of (-)-Bakkenolide III, which can be a precursor for other bakkenolides, has been accomplished starting from (S)-(+)-carvone, utilizing a radical cyclization of an iodoketone intermediate to form the cis-hydrindanone skeleton.

Illustrative Synthetic Scheme (based on Reddy, 2004):

A total synthesis of this compound as reported by Reddy involves several key reactions including a Diels-Alder reaction, Claisen rearrangement, and a Wittig reaction.

Anti-inflammatory Assays

1. Inhibition of Nitric Oxide (NO) Production in Macrophages:

-

Cell Line: RAW 264.7 murine macrophages.

-

Stimulus: Lipopolysaccharide (LPS).

-

Methodology:

-

Seed RAW 264.7 cells in 96-well plates and allow them to adhere.

-

Pre-treat the cells with various concentrations of the test compounds (e.g., this compound analogs) for 1 hour.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

-

Measure the accumulation of nitrite in the culture supernatant using the Griess reagent.

-

Calculate the percentage of NO inhibition relative to the LPS-treated control.

-

Determine the IC50 value, the concentration of the compound that inhibits NO production by 50%.

-

2. Measurement of Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β):

-

Cell Line: RAW 264.7 macrophages or primary microglia.

-

Stimulus: LPS.

-

Methodology:

-

Follow the same cell seeding, pre-treatment, and stimulation protocol as for the NO inhibition assay.

-

Collect the cell culture supernatant after the incubation period.

-

Quantify the levels of TNF-α, IL-6, and IL-1β in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

Compare the cytokine levels in treated cells to those in the LPS-stimulated control to determine the inhibitory effect.

-

Cytotoxicity Assays

1. MTT Assay:

-

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.

-

Methodology:

-

Seed cells in a 96-well plate and treat with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow formazan formation.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).

-

Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

-

2. Lactate Dehydrogenase (LDH) Release Assay:

-

Principle: This assay measures the activity of LDH, a cytosolic enzyme that is released into the culture medium upon cell membrane damage, an indicator of cytotoxicity.

-

Methodology:

-

Treat cells with test compounds as in the MTT assay.

-

Collect the cell culture supernatant.

-

Measure the LDH activity in the supernatant using a commercially available LDH cytotoxicity assay kit.

-

Lyse the remaining cells to determine the maximum LDH release.

-

Calculate the percentage of cytotoxicity by comparing the LDH release from treated cells to the maximum LDH release.

-

Signaling Pathway and Experimental Workflow Visualizations